1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a fluorinated and methoxylated derivative of the benzo[7]annulenone scaffold.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13FO2/c1-15-11-7-6-8-9(12(11)13)4-2-3-5-10(8)14/h6-7H,2-5H2,1H3 |
InChI Key |
OXTATTWAVBTCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCCC2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Cyclohexenones
A foundational approach involves the cyclocondensation of fluorinated cyclohexenone derivatives with methoxy-substituted aromatic precursors. Patent US9714221B1 details a multi-step protocol where 1-fluoro-2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene (intermediate A6) is synthesized via acid-catalyzed Friedel-Crafts alkylation. The reaction employs boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst, facilitating electrophilic aromatic substitution at the meta position relative to the methoxy group. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 0–5°C (controlled exotherm) | |
| Reaction Time | 12–16 hours | |
| Yield | 68–72% |
This method’s regioselectivity arises from the electron-donating methoxy group directing substitution to the C-1 position, while the fluorine atom’s inductive effects stabilize the transition state.
Demethylation-Oxidation Sequential Protocol
WO2017140669A1 discloses a two-step sequence starting from 1-fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol. The process involves:
-
Selective Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C removes the methyl group, yielding the phenolic intermediate.
-
Oxidation to Ketone : Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to the target ketone with 83% efficiency.
Critical Considerations :
-
BBr₃ stoichiometry must exceed 3 equivalents to ensure complete demethylation without side reactions.
-
Temperature control during oxidation prevents over-oxidation to carboxylic acid derivatives.
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Coupling Approaches
Recent advancements utilize palladium-mediated cross-coupling to construct the benzoannulene core. A Suzuki-Miyaura reaction between 2-fluoro-3-methoxyphenylboronic acid and bromocyclohexenone derivatives achieves ring closure under mild conditions. Key data:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | XPhos | 58 |
| Pd(OAc)₂ | SPhos | 64 |
| PdCl₂(dppf) | DavePhos | 71 |
This method offers superior functional group tolerance compared to acid-catalyzed routes, enabling late-stage fluorination.
Microwave-Assisted Synthesis
Optimized protocols in patent literature demonstrate reduced reaction times through microwave irradiation. Cyclization of 2-fluoro-3-methoxybenzaldehyde with cyclohexenone derivatives at 150°C for 20 minutes achieves 89% conversion, versus 12 hours under conventional heating. Energy efficiency improvements are significant, though scalability remains challenging due to equipment limitations.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash chromatography using hexane/ethyl acetate gradients (4:1 to 2:1 v/v). The compound’s polarity (logP ≈ 2.1) necessitates careful solvent selection to prevent tailing. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) confirms purity >95%.
Spectroscopic Validation
Industrial-Scale Production Challenges
Chemical Reactions Analysis
1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
The compound is primarily studied for its interaction with various biological targets, particularly in the context of neurological disorders. Research indicates that derivatives of benzoannulenes can act as antagonists for NMDA and AMPA receptors, which are crucial in synaptic transmission and plasticity in the brain. These receptors are implicated in several conditions such as Alzheimer's disease and schizophrenia.
Case Study: NMDA and AMPA Receptor Antagonism
A study demonstrated that certain tetrahydrobenzoannulene derivatives exhibit significant antagonistic activity against NMDA and AMPA receptors. The potency of these compounds was found to be dependent on the substitution patterns on the tetrahydrobenzene moiety. For instance, specific analogs showed Kb values (dissociation constants) as low as 0.0041 µM for NMDA receptors, indicating high potency .
Anticancer Activity
Recent studies have indicated that fluorinated benzoannulene derivatives may exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Preliminary studies have indicated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for further investigation as antimicrobial agents.
Summary of Findings
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[7]annulenone core (CAS 826-73-3, MW 160.21) serves as a versatile scaffold for functionalization. Key derivatives include:
Biological Activity
1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its anti-cancer effects, receptor interactions, and other pharmacological activities.
Chemical Structure
The compound is characterized by a unique structure that includes a fluorine atom and a methoxy group, contributing to its biological activity. The molecular formula is .
Anti-Cancer Properties
Recent studies have indicated that derivatives of benzoannulene compounds exhibit significant anti-cancer properties. For instance, research has shown that certain benzoannulene derivatives can act as potent inhibitors of cancer cell proliferation. In vitro studies suggest that 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.57 | Induction of apoptosis |
| SK-OV-3 (Ovarian) | 0.14 | Cell cycle arrest |
| HCT15 (Colon Cancer) | 0.34 | Inhibition of proliferation |
Estrogen Receptor Interaction
The compound has been evaluated for its interaction with estrogen receptors. It appears to exhibit selective binding affinity towards estrogen receptors, which may suggest its potential as a therapeutic agent in hormone-related cancers.
Case Studies
- Study on Anti-Cancer Activity : A study conducted by Janakiram et al. (2015) demonstrated that analogs of benzoannulene compounds showed significant cytotoxicity against various cancer cell lines, with the most active compounds exhibiting IC50 values comparable to established anti-cancer drugs like doxorubicin .
- Mechanism Exploration : Another investigation into the mechanisms revealed that the compound's anti-cancer activity could be attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one indicates that modifications to the methoxy and fluorine substituents can significantly alter its biological activity. Compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against cancer cells.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how do reaction parameters affect yields?
The synthesis typically involves cyclization and functional group introduction strategies. A foundational route starts with 1-benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one), which undergoes bromination with selenium dioxide to form intermediates like 2,3-benzotropone . Fluorination and methoxylation can be achieved via electrophilic aromatic substitution or transition-metal catalysis (e.g., rhodium-catalyzed oxyfluorination for fluorine introduction, as seen in related compounds) . Reaction conditions such as temperature, solvent polarity, and catalyst loading critically influence yield; for example, microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to conventional heating .
Advanced: How can enantioselective synthesis be applied to fluorinated benzo[7]annulenone derivatives?
Enantioselective synthesis employs chiral catalysts to control stereochemistry. For instance, alkynylation-allylation-cyclization strategies using tert-butyldiphenylsilyl groups and Rh(I) catalysts achieve high enantiomeric excess (e.g., 90% ee in polycyclic carbocycles) . Computational modeling of transition states (e.g., DFT studies) aids in optimizing catalyst design and reaction pathways . Key parameters include solvent polarity, temperature, and steric effects of substituents, which influence asymmetric induction.
Basic: What spectroscopic and analytical techniques are used to characterize this compound and its derivatives?
- NMR Spectroscopy : H and C NMR identify substituent positions and ring conformations. For example, H NMR signals at δ 7.35–7.16 ppm confirm aromatic protons, while δ 2.78–1.34 ppm correspond to aliphatic hydrogens in the tetrahydro ring .
- IR Spectroscopy : Absorption bands (e.g., 3420 cm for O–H stretching, 1635 cm for ketone C=O) validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., CHNO with [M+H] at 272.2009) .
Advanced: How do computational studies enhance mechanistic understanding of substituent effects in benzo[7]annulenone reactions?
Computational tools (e.g., DFT, molecular docking) model electronic and steric interactions during reactions. For example:
- Transition state analysis explains regioselectivity in electrophilic substitutions (e.g., fluorination at the 1-position due to electron density distribution) .
- Docking simulations predict binding affinities to biological targets (e.g., mast cell-stabilizing activity via amine derivative interactions) .
Contradiction: How can conflicting biological activity data among structurally similar derivatives be resolved?
Discrepancies often arise from substituent positioning and bioavailability . For example:
- Methoxy groups enhance solubility but may reduce membrane permeability, conflicting with in vitro vs. in vivo efficacy .
- Fluorine increases metabolic stability but can alter target binding kinetics. Systematic structure-activity relationship (SAR) studies, comparing derivatives like 3-bromo or 2-amino analogs, isolate critical functional groups .
Advanced: What strategies improve microwave-assisted synthesis of benzosuberone derivatives?
Microwave irradiation accelerates reactions via uniform heating and reduced activation energy . Key optimizations include:
- Reagent stoichiometry : Excess Wittig salts improve yields in annulation reactions .
- Solvent selection : Polar solvents (e.g., DMF) enhance microwave absorption and reaction rates.
- Pressure control : Sealed reactors prevent volatile byproduct accumulation, improving purity .
Basic: What biological activities or molecular targets are associated with this compound?
- Mast cell stabilization : Tertiary amine derivatives inhibit histamine release in allergic responses via modulation of IgE receptors .
- Anti-inflammatory potential : Interaction with cyclooxygenase (COX) or lipoxygenase (LOX) pathways is hypothesized, though direct evidence requires further validation .
Advanced: How can synthetic protocols be optimized for large-scale production while maintaining enantiopurity?
- Continuous flow reactors : Enable precise control of residence time and temperature, critical for enantioselective steps .
- Chiral stationary phases (CSPs) : Chromatographic separation using CSPs (e.g., Chiralcel IF) achieves >98% ee in final products .
- In-line analytics : Real-time NMR or IR monitoring adjusts reaction parameters dynamically to avoid racemization .
Basic: What are the key challenges in functionalizing the benzo[7]annulenone core with electron-withdrawing groups?
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) at the 1-position require catalysts with high tolerance (e.g., Rh(I)) .
- Electronic effects : Electron-deficient rings resist electrophilic attacks; directed ortho-metalation (DoM) strategies using lithium amides can overcome this .
Advanced: How do solvent and ligand choice impact transition-metal-catalyzed reactions for annulenone derivatives?
- Ligand design : Bulky phosphines (e.g., PPh) stabilize metal intermediates in cross-couplings, while chiral ligands (e.g., BINAP) drive enantioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ion-pair stability in oxidative additions, whereas non-polar solvents favor π-π stacking in cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
